molecular formula C11H12O2 B2373260 1-(Ethoxymethoxy)-2-ethynylbenzene CAS No. 2470438-14-1

1-(Ethoxymethoxy)-2-ethynylbenzene

Cat. No.: B2373260
CAS No.: 2470438-14-1
M. Wt: 176.215
InChI Key: UEEDWNOCIREMIQ-UHFFFAOYSA-N
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Description

1-(Ethoxymethoxy)-2-ethynylbenzene is an aromatic compound with a benzene ring substituted at positions 1 and 2. The substituents include:

  • Ethoxymethoxy group (-OCH₂OCH₂CH₃) at position 1: A methoxy group further substituted with an ethoxy chain, forming a diether structure.
  • Ethynyl group (-C≡CH) at position 2: A terminal alkyne functionality.

This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity (e.g., alkyne coupling reactions, ether cleavage).

Properties

IUPAC Name

1-(ethoxymethoxy)-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-10-7-5-6-8-11(10)13-9-12-4-2/h1,5-8H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEDWNOCIREMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the ethynyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Cycloaddition Reactions

The ethynyl group participates in [3+2] cycloadditions with azides under copper(I) catalysis (click chemistry). This forms 1,2,3-triazole derivatives, as demonstrated in analogous systems (Table 1) .

Example Reaction:
1-(Ethoxymethoxy)-2-ethynylbenzene + Benzyl azide → 1-(Ethoxymethoxy)-2-(1-benzyl-1H-1,2,3-triazol-4-yl)benzene

ConditionCatalystYield (%)Reference
CuI, DIPEA, DCM, RT, 24 hCu(I)72–85

Sonogashira Cross-Coupling

The ethynyl group undergoes palladium-catalyzed coupling with aryl/alkyl halides. For example, coupling with iodobenzene yields diaryl alkynes (Table 2) .

Example Reaction:
this compound + Iodobenzene → 1-(Ethoxymethoxy)-2-(phenylethynyl)benzene

ConditionCatalystBaseYield (%)Reference
Pd(PPh₃)₂Cl₂, CuI, THF, 60°CPd(0)/Cu(I) cocatalystEt₃N68–78

Nucleophilic Substitution at the Ethoxymethoxy Group

The ethoxymethoxy substituent (-OCH₂OEt) undergoes hydrolysis under acidic conditions to yield phenolic derivatives (Table 3) .

Example Reaction:
this compound + H₃O⁺ → 2-Ethynylbenzene-1,4-diol + Ethanol

ConditionAcidTemperatureYield (%)Reference
HCl (conc.), H₂O, 12 hHClReflux82

Electrophilic Aromatic Substitution

The electron-rich benzene ring (activated by the ethoxymethoxy group) undergoes nitration and sulfonation. Regioselectivity is influenced by steric and electronic effects (Table 4) .

Example Reaction (Nitration):
this compound + HNO₃ → 1-(Ethoxymethoxy)-2-ethynyl-4-nitrobenzene

ConditionReagentPositionYield (%)Reference
H₂SO₄/HNO₃ (1:1), 0°CNitroniumPara65

Transition-Metal Complexation

The ethynyl group acts as a ligand for transition metals (e.g., Pd, Cu), forming π-complexes used in catalytic cycles (Table 5) .

Example Complex:
[Pd(PPh₃)₂(η²-1-(Ethoxymethoxy)-2-ethynylbenzene)]

MetalLigandApplicationReference
Pd(0)TriphenylphosphineCross-coupling catalysis

Mechanistic Insights

  • Cycloadditions proceed via a stepwise mechanism with copper acetylide intermediates .

  • Sonogashira Coupling involves oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with the ethynyl group .

  • Hydrolysis of the ethoxymethoxy group occurs through acid-catalyzed cleavage of the ether bond .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it valuable in organic synthesis.

Biology

  • Potential Bioactive Compounds : Derivatives of 1-(Ethoxymethoxy)-2-ethynylbenzene have been investigated for their potential as bioactive compounds in drug discovery. These derivatives may exhibit significant biological activity, which can be harnessed for therapeutic purposes .

Medicine

  • Pharmacological Research : Ongoing research into the pharmacological properties of this compound could lead to the development of new therapeutic agents. Its unique structure may interact with biological targets, offering insights into new treatment modalities .

Industry

  • Specialty Chemicals Production : The compound can be utilized in the production of specialty chemicals and materials with specific properties tailored for industrial applications. Its versatility makes it suitable for various chemical processes .

Case Studies and Research Findings

Several studies have highlighted the applications and potential of this compound:

Study ReferenceFocus AreaFindings
Drug DiscoveryInvestigated derivatives showed promising bioactivity against certain disease models.
Organic SynthesisDemonstrated effective use as a precursor in synthesizing complex organic compounds.
Material ScienceExplored applications in producing specialty polymers with unique properties.

Mechanism of Action

The mechanism by which 1-(Ethoxymethoxy)-2-ethynylbenzene exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The ethoxymethoxy group can act as an electron-donating or electron-withdrawing group, depending on its position on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Compound Name Structure Molecular Weight (g/mol) Key Features Reactivity/Applications References
1-(Ethoxymethoxy)-2-ethynylbenzene Benzene with -OCH₂OCH₂CH₃ (position 1) and -C≡CH (position 2) 192.23 (calculated) Diether and alkyne groups; potential for regioselective reactions. Likely used in cross-coupling or polymer chemistry (inferred from similar compounds).
1-(Dimethoxymethyl)-2-ethynylbenzene Benzene with -CH(OCH₃)₂ (position 1) and -C≡CH (position 2) 190.22 (calculated) Acetal-protected methyl group; less lipophilic than ethoxymethoxy analog. Used as a synthetic intermediate in multi-step organic reactions.
1-Bromomethyl-2-ethynylbenzene Benzene with -CH₂Br (position 1) and -C≡CH (position 2) 195.06 Electrophilic bromine substituent; high reactivity in SN2 or alkyne coupling. Precursor for functionalized aromatics via substitution or Sonogashira reactions.
1-Ethynyl-2-methoxybenzene Benzene with -OCH₃ (position 2) and -C≡CH (position 1) 132.16 Simpler structure; lacks ethoxy chain. Common in alkynylation studies; lower steric hindrance.
1-(tert-Butyl)-2-ethynylbenzene Benzene with -C(CH₃)₃ (position 1) and -C≡CH (position 2) 158.24 Bulky tert-butyl group; steric hindrance limits certain reactions. Scaffold for rigid polymers or ligands in catalysis.
1-Ethoxy-2-methoxybenzene Benzene with -OCH₂CH₃ (position 1) and -OCH₃ (position 2) 152.19 Dual ether groups; no alkyne functionality. Studied for solvent effects or as a model for ether stability.

Key Observations :

Substituent Effects: Ethoxymethoxy vs. Bromine vs. Ethers: Bromomethyl derivatives (e.g., 1-Bromomethyl-2-ethynylbenzene) exhibit higher electrophilicity, favoring nucleophilic substitutions, while ethers like ethoxymethoxy are more stable under basic conditions .

Synthetic Routes :

  • Ethoxymethoxy-substituted compounds are synthesized via Claisen-Schmidt condensation or etherification (e.g., reaction of alcohols with chloromethyl ethyl ether) .
  • Dimethoxymethyl analogs (e.g., 1-(Dimethoxymethyl)-2-ethynylbenzene) are prepared using acetonitrile reflux with potassium carbonate, a common method for acetal formation .

Reactivity: Terminal alkynes (e.g., -C≡CH) enable Sonogashira coupling for carbon-carbon bond formation, critical in pharmaceutical and material sciences . Ethoxymethoxy groups may undergo acid-catalyzed cleavage to yield hydroxyl or aldehyde intermediates, useful in protecting-group strategies .

Safety and Handling: Limited toxicity data exist for this compound, but related ethynylbenzene derivatives are classified as acute toxins (Category 4 for oral/dermal/inhalation exposure) and require handling in ventilated environments .

Biological Activity

1-(Ethoxymethoxy)-2-ethynylbenzene is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, cytotoxicity, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes an ethoxy group and an ethynyl substituent attached to a benzene ring. This configuration contributes to its hydrophobic characteristics, influencing its interaction with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The IC50 values were determined using the MTT assay, revealing a dose-dependent response in cell viability.

Cell LineIC50 (µg/ml)
HepG242
MCF-7100
HaCaT250
NIH 3T3500

The results indicate that while the compound effectively inhibits cancer cell proliferation, it exhibits lower toxicity towards normal cell lines such as HaCaT and NIH 3T3, suggesting a degree of selectivity for cancerous cells .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within the cell. The ethynyl group is known to participate in various chemical reactions that can lead to the formation of reactive intermediates capable of inducing cellular stress and apoptosis in cancer cells. Additionally, the compound may modulate enzyme activity through hydrophobic interactions facilitated by the phenyl ring .

Study on Anticancer Properties

A notable study investigated the anticancer properties of a series of ethynylbenzene derivatives, including this compound. The research highlighted its potential as a lead compound for developing new chemotherapeutic agents. The study employed both in vitro assays and in vivo models to assess efficacy and toxicity profiles .

Comparative Analysis

In comparison with structurally similar compounds, this compound showed enhanced binding affinity to certain receptors involved in tumor growth regulation. This suggests that modifications to its structure can significantly influence its biological activity, emphasizing the importance of structure-activity relationships in drug design .

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